2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
CAS No.: 54518-10-4
Cat. No.: VC2276779
Molecular Formula: C6H6F3N3
Molecular Weight: 177.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54518-10-4 |
|---|---|
| Molecular Formula | C6H6F3N3 |
| Molecular Weight | 177.13 g/mol |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C6H6F3N3/c1-3-11-4(6(7,8)9)2-5(10)12-3/h2H,1H3,(H2,10,11,12) |
| Standard InChI Key | IADZCDBSYFRZME-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N)C(F)(F)F |
Introduction
Chemical Identity and Classification
Basic Information
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound is officially identified by its CAS number 54518-10-4 and is also known as 2-Methyl-6-(trifluoromethyl)-4-pyrimidinamine in some scientific literature. This compound represents an important subset of fluorinated heterocycles that have gained significant attention in pharmaceutical research due to their enhanced biological activities and metabolic stability.
Chemical Identifiers
The compound can be identified through various chemical notation systems as presented in the table below:
| Identifier Type | Value |
|---|---|
| CAS No. | 54518-10-4 |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
| Molecular Formula | C6H6F3N3 |
| Molecular Weight | 177.13 g/mol |
| Standard InChI | InChI=1S/C6H6F3N3/c1-3-11-4(6(7,8)9)2-5(10)12-3/h2H,1H3,(H2,10,11,12) |
| Standard InChIKey | IADZCDBSYFRZME-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N)C(F)(F)F |
| PubChem Compound | 23187061 |
Structural Characteristics and Properties
Molecular Structure
The molecular structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine consists of a pyrimidine ring with three key substituents: a methyl group at position 2, a trifluoromethyl group at position 6, and an amino group at position 4. The pyrimidine core is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, which contributes to the compound's aromatic character and reactivity patterns. The strategic positioning of these functional groups creates a unique electronic environment that influences its chemical behavior and potential interactions with biological targets.
Physical and Chemical Properties
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine typically exists as a solid at room temperature, consistent with many heterocyclic compounds of similar molecular weight. The compound's physical properties are significantly influenced by the presence of the trifluoromethyl group, which increases lipophilicity and affects crystal packing. The amino group at position 4 provides hydrogen bonding capabilities, which can influence solubility in various solvents and potential interactions with biological macromolecules.
Synthesis and Preparation Methods
Related Synthetic Methods
One approach that may be adapted for the synthesis of this compound involves the reaction between 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione and appropriate guanidine derivatives by heating at elevated temperatures (around 175°C) or refluxing in toluene . This method has been employed for the synthesis of related 6-trifluoromethyl derivatives of pyrimidines, suggesting potential applicability to our target compound with suitable modifications.
Reduction Methods
For compounds with similar structural features, reduction methods using hydrazine hydrate in the presence of catalysts like Raney nickel have been documented . These approaches could potentially be modified for the preparation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine or its precursors. The reduction typically occurs under moderate conditions (around 60°C) in methanol as the solvent, followed by purification steps to isolate the desired product.
Comparison with Structurally Related Compounds
Structural Analogues
Several structural analogues of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine exist, including positional isomers with different arrangements of the same functional groups. Notable related compounds include:
-
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine - A positional isomer with the amino group at position 2 and the methyl group at position 4
-
tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate - A derivative where the amino group is protected with a tert-butyloxycarbonyl (Boc) group
Comparative Analysis
The table below compares key features of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine with its structural analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |
|---|---|---|---|---|
| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine | C6H6F3N3 | 177.13 | Amino group at position 4, methyl at position 2 | Building block for pharmaceutical synthesis, potential antimicrobial agent |
| 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine | C6H6F3N3 | 177.13 | Amino group at position 2, methyl at position 4 | Antimicrobial properties, particularly against drug-resistant bacteria |
| tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate | C10H13F3N3O2 | 264.23 | Protected amino group at position 4 | Intermediate in synthesis of tyrosine kinase inhibitors |
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